1,6-Dioxacyclododecane-7,12-dione

描述

Classification as a Macrocyclic Dilactone and Cyclic Ester

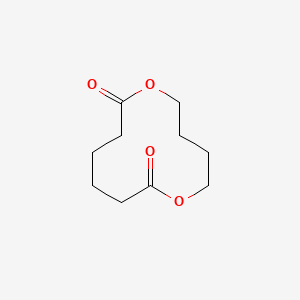

1,6-Dioxacyclododecane-7,12-dione, with the chemical formula C₁₀H₁₆O₄, is structurally defined as a twelve-membered ring. nih.govscbt.comcymitquimica.com This classification places it in the category of macrocycles, which are cyclic molecules containing a large ring of atoms. Specifically, it is a dilactone, meaning it contains two lactone (cyclic ester) functional groups within its macrocyclic framework.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. nih.gov It is also commonly referred to by synonyms such as adipic acid cyclic tetramethylene ester, reflecting its synthesis from adipic acid and 1,4-butanediol (B3395766). scbt.comresearchgate.net The structure features two ester linkages where the carbonyl groups are at positions 7 and 12, and the ether-like oxygen atoms are at positions 1 and 6 of the dodecane (B42187) (12-atom) ring. This arrangement of two ester groups derived from a dicarboxylic acid and a diol classifies it as a cyclic diester. chemicalbook.comchemicalbook.com

Significance in Contemporary Chemical Research Paradigms

The significance of this compound in modern research is primarily linked to polymer science and analytical chemistry. It is a known precursor in the synthesis of other symmetrical cyclic diesters and dilactones. chemicalbook.comchemicalbook.com

A key area of its application is in the production of biodegradable polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT). researchgate.net PBAT is an advanced biodegradable polymer with mechanical properties comparable to common plastics like polyolefins. researchgate.net The formation of this compound can occur during the synthesis of PBAT, making its study relevant to optimizing the manufacturing process of this environmentally significant material. researchgate.net

Furthermore, this compound has been identified as a Non-Intentionally Added Substance (NIAS) in food contact materials. waters.com Its detection in items like biodegradable polyesters and polyurethane plastics has necessitated the development of advanced analytical techniques for its identification and quantification, such as atmospheric pressure gas chromatography (APGC) coupled with high-resolution mass spectrometry. waters.com The analysis of this compound is also performed using methods like reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Historical Context of Related Macrocyclic Compounds in Chemical Synthesis

The study of this compound is part of the larger field of macrocyclic chemistry, which has a rich history. A major breakthrough in this area was the discovery and development of macrocyclic lactones derived from soil microorganisms. nih.gov The avermectins, a class of complex 16-membered macrocyclic lactones, were discovered in 1975 from a bacterium isolated by the Kitasato Institute and subsequently developed by Merck. researchgate.net This led to the commercial introduction of ivermectin in 1981, a potent antiparasitic agent that transformed veterinary medicine and was later used to control parasitic diseases in humans. researchgate.netapvma.gov.au

Alongside the avermectins, the milbemycins were another group of macrocyclic lactones with similar properties that were developed during the same period. nih.gov The immense success and broad-spectrum activity of these naturally derived macrocycles spurred widespread interest in the synthesis, conformational analysis, and biological activity of large-ring compounds. researchgate.netresearchgate.net This interest has driven the development of novel synthetic methods, such as ring-closing metathesis (RCM), to create a wide variety of macrocyclic structures, including those with fragrance properties or potential as pharmaceuticals, often from renewable sources like plant oils. acs.org The synthesis of this compound, for example through the tin(IV)-catalyzed reaction of adipic acid and 1,4-butanediol, is a result of this continued focus on creating and understanding macrocyclic structures for various applications. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,6-dioxacyclododecane-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKZIDYFAMKWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCCCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228330 | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-95-7 | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dioxacyclododecane-7,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIOXACYCLODODECANE-7,12-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K085AS8U9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Direct Cyclization Approaches

The most prevalent and direct pathway to 1,6-Dioxacyclododecane-7,12-dione involves the cyclization of linear monomers. This approach is advantageous due to the commercial availability of the starting materials and the relative simplicity of the reaction scheme.

Condensation Reactions of Adipic Acid and 1,4-Butanediol (B3395766)

The cornerstone of synthesizing this compound is the condensation reaction between adipic acid and 1,4-butanediol. thieme-connect.desmolecule.com This process, a type of esterification, results in the formation of the twelve-membered macrocyclic dilactone through the elimination of two molecules of water. The reaction is an equilibrium process, and therefore, the removal of water is a critical factor in driving the reaction towards the cyclic product and achieving high yields. thieme-connect.de This is typically accomplished by conducting the reaction under vacuum or by using molecular sieves to sequester the water as it is formed. thieme-connect.de

The reaction generally proceeds through the initial formation of linear oligomeric species. thieme-connect.de Under appropriate conditions that favor intramolecular cyclization over intermolecular polymerization, these oligomers cyclize to form the desired macrocycle.

Catalytic Systems for Cyclization

The efficiency and selectivity of the cyclization of adipic acid and 1,4-butanediol are highly dependent on the catalytic system employed. Various catalysts, including organometallic compounds, acids, and enzymes, have been investigated to promote the formation of this compound.

Organotin(IV) compounds have been identified as effective catalysts for the synthesis of this compound from adipic acid and 1,4-butanediol. researchgate.net While the detailed mechanism for this specific reaction is not extensively documented, the catalytic activity of organotin compounds in esterification and transesterification reactions is well-established. It is proposed that the tin atom coordinates with the carbonyl oxygen of the adipic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,4-butanediol. This catalytic cycle facilitates the formation of the ester linkages required for the macrocyclic structure.

Acid catalysis is a conventional and widely used method for the synthesis of esters, including the formation of this compound. thieme-connect.de The mechanism follows the general principles of Fischer esterification. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. In the context of producing a cyclic diester, this process occurs at both ends of the adipic acid molecule with two molecules of 1,4-butanediol or, more commonly, through the cyclization of a linear intermediate.

The use of lipases as catalysts for the synthesis of this compound represents a green and highly selective approach. thieme-connect.de Immobilized lipases, such as those from Candida antarctica, are particularly effective. thieme-connect.de The enzymatic synthesis operates under milder conditions than traditional chemical catalysis, which can minimize the formation of by-products.

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The active site of the lipase, typically a serine residue, attacks the carbonyl carbon of the adipic acid, forming a covalent intermediate and releasing a molecule of water. This activated acyl group is then transferred to the hydroxyl group of 1,4-butanediol to form the ester bond. The enzyme's three-dimensional structure plays a crucial role in bringing the reactive ends of the linear precursor into proximity, thereby favoring intramolecular cyclization to yield the macrocyclic dione (B5365651). This method is noted for producing high-purity cyclic diesters. thieme-connect.de

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of this compound and minimizing the competing linear polymerization. Key parameters that are manipulated include temperature, pressure, catalyst concentration, and reaction time.

| Parameter | Typical Range/Method | Notes |

|---|---|---|

| Temperature | 40–80°C | Dependent on the catalytic system; enzymatic reactions are conducted at lower temperatures. thieme-connect.de |

| Pressure | Ambient to low vacuum (e.g., 5 mbar) | Vacuum is applied to remove water and shift the equilibrium towards the product. thieme-connect.de |

| Catalyst | Acids, Organotin(IV) compounds, or Lipases | The choice of catalyst influences reaction rate, selectivity, and conditions. thieme-connect.de |

| Reaction Time | 6–48 hours | Optimal time depends on the catalyst and temperature, with 12-24 hours often being ideal for enzymatic synthesis. thieme-connect.de |

| Water Removal | Vacuum or molecular sieves | Essential for driving the cyclization to completion. thieme-connect.de |

The interplay of these conditions determines the outcome of the reaction. For instance, in enzymatic synthesis, a careful balance of temperature is needed to ensure enzyme activity without causing denaturation. Similarly, in acid-catalyzed reactions, higher temperatures can accelerate the reaction but may also promote side reactions if not carefully controlled. The continuous removal of water is a universally critical factor across all catalytic methods to achieve high yields of the desired macrocycle. thieme-connect.de

Temperature Regimes and Their Influence on Reaction Kinetics

Temperature plays a pivotal role in the synthesis of this compound. In direct synthesis methods, such as the lipase-catalyzed polyesterification of adipic acid and 1,4-butanediol, the reaction temperature is carefully controlled. Optimal temperatures for these enzymatic syntheses typically range from 40°C to 80°C. Maintaining the temperature within this range is crucial for catalyst activity and for favoring the intramolecular condensation that leads to the desired cyclic diester, while minimizing side reactions.

Conversely, when this compound is formed as a by-product during the industrial synthesis of polyesters like Poly(butylene adipate-co-terephthalate) (PBAT), the temperature conditions are significantly more extreme. The polycondensation process for PBAT is conducted at high temperatures, generally between 190°C and 220°C, to achieve high molecular weight polymers. researchgate.net

Interactive Table 1: Temperature Conditions for this compound Formation

| Synthesis Context | Temperature Range (°C) | Primary Goal of Process |

| Direct Enzymatic Synthesis | 40 - 80 | Formation of this compound |

| By-product in PBAT Synthesis researchgate.net | 190 - 220 | Production of high molecular weight copolyester |

Pressure Effects on Cyclization Efficiency

The application of reduced pressure is a critical factor in the synthesis of this compound, as it directly impacts cyclization efficiency. The condensation reaction between adipic acid and 1,4-butanediol produces water as a by-product. According to Le Chatelier's principle, the removal of this water is essential to drive the equilibrium towards the formation of the ester products, including the cyclic diester.

In both direct synthesis and industrial polycondensation, a vacuum is applied to the reaction system. researchgate.net This reduced pressure facilitates the continuous removal of water, thereby promoting the intramolecular cyclization required to form the 12-membered ring of this compound. In the absence of efficient water removal, the reaction equilibrium would not favor the product, and yields would be significantly lower. High vacuum conditions are particularly noted in the synthesis of PBAT, which requires the removal of water and other volatiles to drive the polymerization to a high molecular weight. researchgate.net

Solvent Systems and Their Impact on Reaction Progression

The synthesis of this compound through the condensation of adipic acid and 1,4-butanediol is often performed without the use of a solvent. The reaction can proceed with the neat reactants, particularly when a catalyst is employed. researchgate.net In this scenario, the progression of the reaction is primarily controlled by temperature and pressure, as discussed previously. The removal of the water by-product is the key to driving the reaction forward, rather than interactions with a solvent medium.

While specific solvent systems for the synthesis are not extensively detailed in the available literature, the focus remains on creating conditions that favor the intramolecular cyclization over intermolecular polymerization. This is typically achieved under high dilution principles or, more practically in this case, by controlling the physical parameters of the reaction to facilitate the removal of water.

Formation as a Non-Intentionally Added Substance (NIAS) in Polymer Synthesis

This compound has been identified as a non-intentionally added substance (NIAS) in certain polymers. NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. Their presence can be due to impurities in raw materials, reaction by-products, or degradation products.

By-product Formation During Polycondensation of Polyesters

The formation of cyclic oligomers is a common phenomenon in the polycondensation of polyesters. These cyclics are formed through intramolecular "backbiting" reactions, where a terminal hydroxyl or carboxyl group of a linear oligomer attacks an ester linkage within the same chain, leading to the formation of a cyclic compound and the cleavage of the linear chain.

During the synthesis of the biodegradable copolyester Poly(butylene adipate-co-terephthalate) (PBAT), this compound is formed as a cyclic by-product. researchgate.net PBAT is synthesized from three primary monomers: adipic acid, terephthalic acid, and 1,4-butanediol. researchgate.net In the high-temperature polycondensation reaction, the adipic acid and 1,4-butanediol components can undergo an intramolecular cyclization to form the stable 12-membered ring of this compound, which is the cyclic dimer of the butylene adipate (B1204190) repeating unit. researchgate.net

This compound has also been identified as a NIAS in materials produced during polyester-based polyurethane manufacturing. smolecule.com Specifically, it is found in polyurethane adhesives that are used in the production of multilayer packaging materials. smolecule.com In this context, the compound can be present either as an unreacted monomer from the polyester (B1180765) polyol synthesis stage (which uses similar precursors) or as a by-product formed during the polyurethane production. Its potential to migrate from the adhesive layer in food packaging materials has led to its detection in migration studies. smolecule.com

Interactive Table 2: this compound as a Non-Intentionally Added Substance (NIAS)

| Polymer/Material | Monomers/Precursors | Origin of NIAS |

| Poly(butylene adipate-co-terephthalate) (PBAT) researchgate.net | Adipic acid, Terephthalic acid, 1,4-Butanediol | By-product of intramolecular cyclization |

| Polyester-based Polyurethane Adhesives smolecule.com | Polyester polyols (e.g., from adipic acid and 1,4-butanediol), Isocyanates | By-product or impurity from polyester polyol synthesis |

Mechanistic Pathways of Inadvertent Formation

The emergence of this compound as a non-intentional substance is primarily linked to polymerization processes, where it arises as a stable byproduct. Its formation is a notable consequence of specific reaction conditions and starting materials, particularly in the synthesis of certain biodegradable polyesters.

Cyclization of Degradation Products from Alkyl Chains

The principal pathway to the inadvertent formation of this compound is through the intramolecular cyclization of C6 and C4 linear chains. This process is prominently observed during the synthesis of poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable polymer. The reaction involves the monomers adipic acid (a C6 dicarboxylic acid) and 1,4-butanediol (a C4 diol). researchgate.net

Under the thermal and catalytic conditions required for polymerization, instead of exclusively forming long linear polymer chains, a competing reaction occurs where a molecule of adipic acid and a molecule of 1,4-butanediol react to form a cyclic ester. smolecule.com This intramolecular condensation, or "back-biting" cyclization, yields the 12-membered ring structure of this compound, releasing water as a byproduct. The compound has been identified as a non-intentionally added substance (NIAS) in extracts from biopolymer pellets, underscoring its prevalence as a byproduct. waters.com

| Precursor Molecules | Resulting Byproduct | Key Process |

| Adipic acid | This compound | Intramolecular Cyclization |

| 1,4-Butanediol |

This table illustrates the primary precursors that lead to the formation of this compound through cyclization.

Impact of Catalyst Nature on By-product Generation in Polymerization

The choice of catalyst plays a critical role in directing the reaction pathways during polymerization and significantly influences the yield of cyclic byproducts like this compound.

In the synthesis of polyesters such as PBAT, various catalysts are employed, and their nature can either favor linear polymer chain growth or promote the side reaction of cyclization. researchgate.net

Tin-Based Catalysts : The formation of this compound is explicitly noted during PBAT synthesis that utilizes tin-catalyzed reactions. researchgate.net Tin(IV) compounds, for instance, have been used in the direct synthesis of this cyclic dione from adipic acid and 1,4-butanediol. researchgate.net

Acid Catalysts : Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are also commonly used in the esterification stage of PBAT production. researchgate.net The presence of acid impurities, in general, is known to catalyze the polymerization of cyclic esters, but can also influence the equilibrium between the polymer and cyclic monomers or oligomers. justia.com

Depolymerization Catalysts : Conversely, certain catalysts like antimony trioxide are known to act as depolymerization catalysts, which can rapidly convert a molten cyclic ester back into its polymer form, highlighting the delicate balance governed by catalytic agents. justia.com

The presence of acidic or basic impurities can also affect the rate of byproduct formation, sometimes in counterintuitive ways. For example, while acidic impurities can catalyze reactions, attempts to neutralize them with substances like calcium oxide have also been observed to increase the rate of polymerization side reactions in some systems. justia.com

| Catalyst Type | Influence on this compound Formation |

| Tin(IV) Compounds | Documented to catalyze its formation during PBAT synthesis. researchgate.net |

| Acid Catalysts (e.g., H₂SO₄) | Can influence the polymer-cyclic byproduct equilibrium. researchgate.netjustia.com |

| Antimony Trioxide | Acts as a depolymerization catalyst, shifting equilibrium away from cyclic forms. justia.com |

This table summarizes the impact of different catalyst types on the generation of the target byproduct.

Strategies for Minimizing By-product Formation in Industrial Processes

Minimizing the generation of this compound is crucial for ensuring the purity and desired properties of the final polymer product. Impurities in cyclic ester compositions can negatively affect the rate of polymerization and the final molecular weight of the polymer. google.com Strategies primarily focus on optimizing reaction conditions and post-synthesis purification.

Post-Synthesis Purification Techniques (e.g., Distillation)

Once formed, this compound must often be removed from the final product, particularly in applications requiring high-purity polymers. Several purification techniques are available for cyclic esters. google.com

Distillation is a primary and effective method for purification. google.com Specific techniques include:

Continuous Distillation : This can be performed in a forced-discharge reactor under reduced pressure (e.g., 0.1-5 mbar) and an increasing temperature gradient, a method used for purifying other cyclic esters like glycolide. justia.com

Stripping : This involves separating the cyclic ester from non-volatile impurities at elevated temperatures, typically ranging from 140°C to 215°C, depending on the specific compound. justia.com However, a critical challenge is that higher temperatures, while increasing the rate of recovery, can also increase the rate of polymerization of the byproduct itself. justia.com

Short-Path Thin-Film Distillation : This technique has been successfully applied to remove cyclic ester byproducts from saturated polyesters, demonstrating its utility in industrial purification. researchgate.net

Other purification methods that can be employed for cyclic esters include solvent crystallization, solvent scrubbing, solvent extraction, and melt crystallization. google.com For analytical and preparative-scale separation, high-performance liquid chromatography (HPLC) methods have also been developed. sielc.com

| Purification Technique | Description |

| Distillation | A core technique involving vaporization and condensation to separate components based on boiling points. justia.comgoogle.com |

| Continuous Distillation | Performed under reduced pressure and a temperature gradient for efficient separation. justia.com |

| Stripping | Removal of volatile cyclic esters from non-volatile impurities at high temperatures. justia.com |

| Short-Path Distillation | Effective for thermally sensitive compounds by minimizing the distance from evaporator to condenser. researchgate.net |

| Solvent Crystallization | Purification based on differences in solubility in a specific solvent at varying temperatures. google.com |

| Solvent Extraction | Separation by partitioning the compound between two immiscible liquid phases. google.com |

| HPLC | Chromatographic method used for high-purity isolation, scalable for preparative purposes. sielc.com |

This interactive table outlines various post-synthesis purification techniques used to remove cyclic ester byproducts.

Chemical Reactivity and Transformation Studies

Electrophilic Nature of Carbonyl Groups and Nucleophilic Interactions

The core reactivity of 1,6-Dioxacyclododecane-7,12-dione stems from the electrophilic character of the carbonyl carbons within the ester linkages. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it a target for electron-rich species known as nucleophiles. This fundamental electronic property allows the compound to engage in various chemical reactions.

The interaction with nucleophiles is a key aspect of its chemistry, with the compound being susceptible to nucleophilic addition reactions bszh.cn. In these processes, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then proceed through various reaction pathways. The specific outcomes of these interactions depend on the nature of the attacking nucleophile and the reaction conditions employed.

Table 1: Key Reactive Sites of this compound

| Structural Feature | Position | Chemical Nature | Type of Interaction |

|---|---|---|---|

| Carbonyl Carbon | C7, C12 | Electrophilic | Nucleophilic Addition |

| Carbonyl Oxygen | O (on C7, C12) | Nucleophilic | Protonation / Lewis Acid Coordination |

Role as a Precursor in Organic Synthesis

This compound serves as a valuable building block in synthetic organic chemistry. Its structure is a component of certain biodegradable polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), and can be released during the degradation of such polymers researchgate.net. This highlights its role as a monomeric or oligomeric unit in polymer chemistry. Beyond its connection to polymers, it is utilized as a starting material for creating other complex molecules.

The compound is recognized for its application as a precursor in the preparation of other symmetrical cyclic diesters researchgate.net. This utility stems from its inherent symmetry and the reactivity of its ester groups, which can be chemically modified or used in transesterification reactions to yield new macrocyclic structures.

In addition to other diesters, this compound is employed as a starting material for the synthesis of different dilactones researchgate.net. A dilactone is a cyclic compound containing two lactone (cyclic ester) units. Transformations could involve ring-expansion, ring-contraction, or functional group interconversion reactions to produce a variety of other macrocyclic dilactone structures.

Table 2: Synthetic Applications

| Precursor Compound | Product Class | Reference |

|---|---|---|

| This compound | Symmetrical Cyclic Diesters | researchgate.net |

| This compound | Dilactones | researchgate.net |

Participation in Intramolecular Cyclization Reactions

The macrocyclic structure of this compound is conducive to intramolecular reactions. Its cyclic nature inherently allows for intramolecular reaction mechanisms to occur, where different parts of the same molecule react with each other. The formation of the compound itself from adipic acid and 1,4-butanediol (B3395766) is an example of an intramolecular condensation. While specific studies detailing further intramolecular cyclizations starting from this compound are not broadly documented, its structure possesses the necessary functional groups that could potentially undergo reactions like a transannular Dieckmann condensation under suitable basic conditions to form bicyclic systems, though this remains a theoretical pathway without specific literature validation.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Adipic Acid |

| 1,4-Butanediol |

| Poly(butylene adipate-co-terephthalate) (PBAT) |

| Cyclopentanone |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic-Mass Spectrometric Techniques

Hyphenated chromatographic-mass spectrometric techniques provide robust platforms for the separation, identification, and quantification of 1,6-Dioxacyclododecane-7,12-dione. These methods are crucial in various fields, from quality control in polymer manufacturing to safety assessment of food packaging. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. nih.gov The compound's volatility allows for its effective separation in a gas chromatograph before it enters the mass spectrometer for detection and identification. smolecule.com Mass spectrometric analysis provides characteristic fragmentation patterns that aid in its structural confirmation. smolecule.com The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) of 200, which corresponds to its molecular weight. smolecule.com Under electron ionization (EI), the fragmentation typically involves the loss of ester functional groups and subsequent breakdown of the macrocyclic structure. smolecule.com High-resolution mass spectrometry can further confirm the elemental composition, with protonated and ammoniated molecular ions being observed at m/z 201.11214 and 218.13863, respectively, under chemical ionization conditions. gcms.cz

Table 1: GC-MS Fragmentation Data for this compound

| Fragment m/z | Assignment | Relative Intensity | Source |

|---|---|---|---|

| 200 | [M]⁺· (Molecular Ion) | Variable | smolecule.com |

| 156 | [M-CO₂]⁺· | Moderate | smolecule.com |

| 128 | [M-C₄H₈O]⁺· | Strong | smolecule.com |

| 100 | [C₅H₈O₂]⁺· | Moderate | smolecule.com |

GC-MS is particularly effective for identifying volatile and semi-volatile compounds that may be present as non-intentionally added substances (NIAS) in various materials. nih.gov For instance, this compound has been identified as a NIAS in polyurethane (PU) adhesives used in multilayer food packaging. nih.govsmolecule.com In such studies, techniques like headspace solid-phase microextraction (HS-SPME) are used to sample the volatile and semi-volatile compounds, which are then analyzed by GC-MS. nih.gov This methodology is crucial for assessing the migration of such compounds from packaging into food simulants to ensure consumer safety. nih.gov In one study, more than 63 volatile and semi-volatile compounds were detected, with this compound being one of the identified NIAS that migrated from the PU adhesive. nih.gov

Polymers, due to their high molecular weight and lack of volatility, cannot be directly analyzed by conventional GC-MS. d-nb.info Pyrolysis-GC/MS (Py-GC-MS) overcomes this limitation by thermally degrading the polymer into smaller, more volatile fragments in an inert atmosphere. d-nb.info These fragments are characteristic of the original polymer structure and can be separated by GC and identified by MS. d-nb.info This destructive analytical technique is a powerful tool for determining the composition of complex polymeric materials, including polyesters and polyurethanes where this compound might be used as a monomer. d-nb.info By analyzing the resulting pyrogram, which is a chromatogram of the pyrolysis products, researchers can identify the constituent monomers and additives, thereby elucidating the composition of the original polymer. d-nb.info

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is an analytical method used to monitor the gases and vapors that evolve from a substance as it is subjected to a controlled temperature program. eag.comresearchgate.netmdpi.com This technique is invaluable for studying the thermal stability and decomposition profile of this compound and materials containing it. mdpi.com As the sample is heated, the evolved gases are introduced into a mass spectrometer, which provides real-time data on the identity and quantity of the released species as a function of temperature. eag.com This information helps in understanding the thermal degradation mechanisms and determining the temperature ranges at which decomposition occurs. researchgate.net For this compound, EGA-MS can provide a detailed profile of its thermal breakdown, identifying the specific fragments released at each stage of decomposition.

Table 2: Conceptual EGA-MS Thermal Decomposition Profile for this compound

| Temperature Range (°C) | Potential Evolved Gas Fragments (m/z) | Interpretation |

|---|---|---|

| 200 - 300 | 200 ([M]⁺·) | Volatilization of the intact molecule |

| 300 - 450 | 44 (CO₂), 72 (C₄H₈O), 100 (C₅H₈O₂) | Initial fragmentation and loss of ester and ether groups |

| > 450 | 28 (CO), 18 (H₂O), various small hydrocarbons | Complete breakdown of the carbon skeleton |

Note: This table is conceptual and illustrates the type of data obtained from an EGA-MS experiment. Actual results may vary based on experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique used for the separation, detection, and identification of a wide range of compounds. jddtonline.info It is particularly useful for compounds that are not sufficiently volatile for GC-MS. jddtonline.info The analysis of this compound can be performed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com A suitable mobile phase for this analysis consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like formic acid, which is compatible with mass spectrometry detection. sielc.com This LC method is scalable and can be employed for both analytical purposes and for the isolation of impurities in preparative separation. sielc.com

Ultra-High-Pressure Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) represents a significant advancement in LC-MS technology. researchgate.net It combines the high-speed, high-resolution separation capabilities of UHPLC with the high sensitivity and accurate mass measurement of QToF-MS. researchgate.net This makes it an exceptionally powerful tool for identifying and elucidating the structure of compounds in complex mixtures. researchgate.net

The utility of high-resolution mass spectrometry for the analysis of this compound has been demonstrated. waters.com In one application, Atmospheric Pressure Gas Chromatography (APGC) was coupled with a QToF mass spectrometer to identify the compound as a NIAS. waters.com The QToF-MS provided accurate mass data, enabling the confident confirmation of the compound's molecular formula. waters.com The protonated molecule [M+H]⁺ was detected with high mass accuracy, which is a key advantage of QToF systems. waters.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: UHPLC-QToF-MS Identification Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Retention Time (GC) | 16.3 min | waters.com |

| Molecular Formula | C₁₀H₁₆O₄ | waters.com |

| Monoisotopic Molecular Mass (amu) | 200.1049 | waters.com |

| Ion Detected (APGC) | [M+H]⁺ | waters.com |

| Measured m/z (APGC) | 201.1120 | waters.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Characterization

Spectroscopic methods are indispensable for the characterization of this compound, offering insights into its structural components and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the connectivity and chemical environment of the atoms within the molecule.

Carbon-13 NMR spectroscopy provides definitive information about the carbon framework of this compound. While specific chemical shift values are available in spectral databases such as SpectraBase, they are not widely reported in publicly accessible literature. nih.gov The symmetrical nature of the molecule would be expected to produce a simplified spectrum, with distinct signals for the carbonyl carbons and the different methylene (B1212753) carbons in the ring. The carbonyl carbons are expected to appear significantly downfield, characteristic of their electron-deficient nature. The methylene carbons adjacent to the oxygen atoms would be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the neighboring oxygen.

| Carbon Atom | Expected Chemical Shift (ppm) Range | Rationale |

|---|---|---|

| C=O (Carbonyl) | 170-180 | Deshielding effect of the double-bonded oxygen atom. |

| -O-CH₂- | 60-70 | Deshielding effect of the adjacent ether oxygen atom. |

| -CH₂- (Aliphatic) | 20-40 | Typical range for methylene groups in a hydrocarbon chain. |

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The most prominent feature in the IR spectrum is the strong absorption band arising from the stretching vibration of the carbonyl (C=O) groups within the ester functionalities. smolecule.com This band is typically observed in the region of 1735-1750 cm⁻¹. smolecule.com The presence of this intense peak is a clear indicator of the dione (B5365651) structure of the compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1250-1000 |

| -CH₂- | Stretching | 2950-2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry for Molecular Ion Confirmation and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula and determining the exact mass of this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₁₀H₁₆O₄, with a calculated monoisotopic mass of 200.1049 atomic mass units (amu). waters.comwaters.com

In analytical studies, such as those using atmospheric pressure gas chromatography (APGC) coupled with HRMS, the protonated molecule [M+H]⁺ is often observed. For this compound, this ion appears at an m/z of 201.1120. waters.comwaters.com The extremely low mass error observed in these measurements, often in the range of parts per million (ppm), provides strong evidence for the assigned molecular formula. waters.com In some cases, using specific reagent gases like ammonia (B1221849) in chemical ionization (CI), an ammoniated adduct [M+NH₄]⁺ can be observed at an m/z of 218.13863, further confirming the molecular weight. gcms.cz

Under electron ionization (EI) conditions, in addition to the molecular ion peak at m/z 200, characteristic fragment ions are observed. smolecule.com These fragments provide further structural information and can include ions at m/z 156 ([M-CO₂]⁺), 128 ([M-C₄H₈O]⁺), and 100 ([C₅H₈O₂]⁺). smolecule.com

| Ion | Observed m/z | Method | Reference |

|---|---|---|---|

| [M]⁺ | 200.1038 | APGC-HRMS | waters.com |

| [M+H]⁺ | 201.1120 | APGC-HRMS | waters.comwaters.com |

| [M+NH₄]⁺ | 218.13863 | HR-CI-MS | gcms.cz |

Role and Implications in Polymer Materials Research

Occurrence and Significance as a Non-Intentionally Added Substance (NIAS) in Polymer Systems

Non-intentionally added substances (NIAS) are compounds present in a material that have not been added for a technical purpose during production. They can include impurities from raw materials, reaction by-products, or degradation products. nih.govencyclopedia.pub 1,6-Dioxacyclododecane-7,12-dione has been identified as a significant NIAS in several types of polymers, particularly those used in food contact applications. researchgate.net

This compound has been frequently detected in food packaging materials, especially in polyurethane (PU) adhesives used for laminating multilayer packaging. nih.govchromatographyonline.com Analytical studies using techniques like gas chromatography coupled to mass spectrometry (GC-MS) have identified it among numerous volatile and semi-volatile compounds that are considered potential migrants from these adhesives. nih.govsmolecule.com

Its presence is not limited to adhesives. The compound has also been found in biodegradable polymers such as poly(butylene adipate-co-terephthalate) (PBAT), where it can form as a cyclic by-product during the polymerization process. researchgate.netresearchgate.net Research has confirmed its existence in both PBAT resin and films derived from it. researchgate.net

A primary concern regarding NIAS in food packaging is their potential to migrate into the food itself. nih.govnih.govagriculturaljournals.com Consequently, numerous studies have investigated the migration of this compound from packaging materials into various food simulants.

Migration tests have confirmed that this compound can transfer from polyurethane adhesives through multilayer laminates into food simulants like Tenax® (a solid simulant for dry foods) and isooctane. nih.gov In one study, three compounds, including this compound, were found to migrate from a biodegradable adhesive into Tenax®. researchgate.net Another investigation into biobased materials estimated its migration level into Tenax® to be 306 µg/kg. food.gov.uk Higher migration values, ranging from 0.81 to 2.07 mg/kg, were observed for its migration through a biodegradable copolyester film known as ecovio®. researchgate.net The presence of a polyvinyl alcohol layer was found to provide a barrier effect, reducing migration. researchgate.net

Interactive Table: Migration of this compound into Food Simulants

| Polymer/Material Source | Food Simulant | Detected Migration Level | Reference |

|---|---|---|---|

| Polyurethane Adhesives | Tenax® | Confirmed Migration | nih.gov |

| Polyurethane Adhesives | Isooctane | Confirmed Migration | nih.gov |

| Biobased Material | Tenax® | 306 µg/kg (estimated) | food.gov.uk |

| Biodegradable Adhesive | Tenax® | Confirmed Migration | researchgate.net |

| Ecovio® Film | Tenax® | 0.81 to 2.07 mg/kg | researchgate.net |

This compound can be formed not only during the initial synthesis of polymers but also as a product of their degradation. nih.gov

Studies have reported this compound as a volatile compound in polyurethane resins following heat treatment. researchgate.net The thermal decomposition of polyurethane can occur in stages, with an initial loss of mass between 200-350 °C. preprints.org This compound is believed to form through the cyclization of degradation products from the alkyl components of the polymer. researchgate.net Specifically, it can be a by-product of the polyester-based urethane manufacturing process, as adipic acid and 1,4-butanediol (B3395766) are common monomers used in polyester (B1180765) polymerization. researchgate.net

The biodegradation of polymers like PBAT is primarily driven by microbial action and hydrolysis. biointerfaceresearch.comnih.gov Microorganisms produce enzymes such as lipase and esterase that cleave the ester bonds in the polymer chain, breaking it down into smaller oligomers and monomers. nih.gov While direct evidence of this compound being formed during the microbial degradation of finished PBAT/PLA films is not extensively detailed, its identity as the cyclic dimer of the butylene adipate (B1204190) repeating unit makes its release during polymer chain breakdown a plausible degradation pathway. researchgate.net Studies have shown that the degradation of PBAT/PLA films in soil is a slow process, with physical and chemical breakdown still leaving microplastic residues after two years. nih.govbangor.ac.uk The degradation rate is influenced by the polymer formulation and environmental conditions like soil moisture and pH. nih.govbangor.ac.uk

Formation during Degradation Processes of Polymeric Matrices

Influence on Polymerization Processes and Resulting Material Characteristics

The presence of such cyclic oligomers within the final polymer matrix can influence the material's characteristics. While this specific compound is noted for its stability, its presence as a NIAS can affect the final properties of the material. guidechem.com For instance, the inclusion of small molecules can act as plasticizers, potentially altering mechanical properties like flexibility. Furthermore, as a known migrant, its presence is a critical factor in the safety assessment and regulatory compliance of food contact materials. nih.govfood.gov.uk

Impact on Rheological Properties of Copolymers

The compound this compound is a recognized byproduct in the synthesis of copolymers like Poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable polyester. Its formation, even in small quantities, can be an indicator of side reactions that may influence the final properties of the polymer, including its rheological behavior.

Effect on Molecular Weight and Composition in Polycondensation Reactions

In the two-stage polycondensation synthesis of PBAT from 1,4-butanediol, dimethyl terephthalate, and adipic acid, the goal is to achieve high molecular weights. The formation of this compound is a competing intramolecular condensation reaction between an adipic acid monomer and a 1,4-butanediol monomer. This process effectively removes monomers that would otherwise contribute to the growth of linear polymer chains.

This consumption of monomers in a side reaction can have several consequences:

Lower Molecular Weight: By preventing monomers from adding to the growing polymer chains, the final average molecular weight of the resulting copolymer can be lower than theoretically expected.

Altered Composition: The stoichiometry of the reactants is crucial in polycondensation. The preferential formation of a cyclic ester from specific monomers can alter the effective comonomer composition in the reaction mixture, potentially affecting the final properties of the PBAT.

Increased Dispersity: The presence of side reactions like cyclization can lead to a broader distribution of polymer chain lengths (higher dispersity), which impacts the material's physical and mechanical properties.

The table below summarizes the effect of the formation of this cyclic byproduct on the polycondensation reaction.

| Property | Effect of this compound Formation |

| Average Molecular Weight | Tends to decrease |

| Monomer Composition | Can be altered from the initial feed ratio |

| Polymer Dispersity | May increase |

| Overall Reaction Kinetics | Competes with linear chain propagation |

Contextual Understanding within Macrocyclic Lactone Polymerization Research

The study of this compound, a macrocyclic dilactone, is situated within the broader field of macrocyclic lactone polymerization research. This area of polymer chemistry focuses on the synthesis of aliphatic polyesters through the Ring-Opening Polymerization (ROP) of cyclic ester monomers. ROP is a significant alternative to traditional step-growth polycondensation for producing high-molecular-weight polyesters, often with better control over the polymer architecture.

Research in this field encompasses a wide range of lactone monomers, from small, strained rings to large, non-strained macrolides. The polymerizability of these monomers and the properties of the resulting polyesters are influenced by factors such as ring size, ring strain, and the presence of substituents. The insights gained from studying the polymerization behavior of various lactones, including dilactones like this compound, contribute to the development of new biodegradable and biocompatible materials for diverse applications.

Ring-Opening Polymerization (ROP) Mechanisms for Cyclic Esters

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer chain. This process is a primary method for synthesizing aliphatic polyesters from lactones. The driving force for the ROP of many cyclic esters is the relief of ring strain. ROP can proceed through several mechanisms, including anionic, cationic, and enzymatic pathways, depending on the initiator or catalyst used.

Anionic Ring-Opening Polymerization Initiated by Nucleophiles

Anionic Ring-Opening Polymerization (AROP) of cyclic esters is initiated by nucleophilic species such as alkoxides, hydroxides, or organometallic compounds. The polymerization proceeds via a nucleophilic attack on the carbonyl carbon of the cyclic ester.

The general mechanism involves two key steps:

Initiation: A nucleophilic initiator attacks the electrophilic carbonyl carbon of the lactone monomer, causing the acyl-oxygen bond to cleave and the ring to open. This forms a new, active alkoxide species at the end of the monomer unit.

Propagation: The newly formed alkoxide terminus of the growing polymer chain then acts as the nucleophile, attacking another monomer molecule. This process repeats, extending the polymer chain.

AROP can often be a "living" polymerization, meaning that termination and chain transfer reactions are minimal, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity.

Cationic Ring-Opening Polymerization Mechanisms

Cationic Ring-Opening Polymerization (CROP) is initiated by electrophilic agents, such as protic acids or Lewis acids. wikipedia.org This mechanism is applicable to various cyclic monomers, including lactones. wikipedia.org

The polymerization process generally involves the following steps:

Initiation: The initiator activates the monomer, typically by protonating the exocyclic oxygen of the carbonyl group or by coordinating to it. This activation makes the carbonyl carbon more electrophilic.

Propagation: A monomer molecule attacks the activated species, leading to ring-opening and the formation of a new propagating species. The propagation can proceed through different pathways, such as the active chain end (ACE) mechanism or the activated monomer (AM) mechanism. acs.orgacs.org In the ACE mechanism, the growing chain end is the active cationic species, while in the AM mechanism, the monomer is activated before being attacked by a neutral chain end.

CROP can sometimes be more complex to control than AROP, and may lead to polymers with lower molecular weights. rsc.org

Enzymatic Ring-Opening Polymerization Pathways

Enzymatic Ring-Opening Polymerization (e-ROP) utilizes enzymes, most commonly lipases, as catalysts. This method is considered a "green" approach to polyester synthesis due to the use of biocatalysts under mild reaction conditions. rsc.org

The widely accepted mechanism for lipase-catalyzed ROP of lactones involves a two-step process analogous to the enzyme's natural function in hydrolysis:

Acylation (Initiation): The enzyme's active site (e.g., a serine hydroxyl group) attacks the carbonyl carbon of the lactone, forming an acyl-enzyme intermediate and opening the ring.

Deacylation (Propagation): The hydroxyl end-group of a growing polymer chain (or an initiator molecule like water or an alcohol) attacks the carbonyl group of the acyl-enzyme intermediate. This regenerates the active site of the enzyme and elongates the polymer chain.

The rate of enzymatic polymerization can be influenced by the lactone's ring size and hydrophobicity, in contrast to chemical polymerizations where ring strain is often the dominant factor. acs.org

The table below compares the key features of the different ROP mechanisms.

| Mechanism | Initiator/Catalyst | Propagating Species | Key Features |

| Anionic (AROP) | Nucleophiles (e.g., alkoxides) | Anionic (alkoxide) | Often living, good control over MW |

| Cationic (CROP) | Electrophiles (e.g., acids) | Cationic | Can involve ACE or AM mechanisms |

| Enzymatic (e-ROP) | Enzymes (e.g., lipases) | Acyl-enzyme intermediate | "Green" process, mild conditions |

Computational and Theoretical Chemical Studies

Quantum Mechanical Investigations of Macrocyclic Structures and Conformations

Quantum mechanical methods are fundamental to understanding the preferred three-dimensional structures of 1,6-Dioxacyclododecane-7,12-dione. Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structure and energy of the molecule, allowing for the identification of the most stable conformations.

Methodologies similar to those used for other medium-sized lactones can be applied, where molecular mechanics calculations first map the potential energy surface to locate various energy minima. ifj.edu.pl These initial structures are then optimized using more accurate DFT methods, for example, with the B3LYP functional and a 6-31G** basis set, to determine the ground-state conformation and the relative energies of other stable conformers. ifj.edu.pl

These quantum mechanical investigations are crucial because the unique conformational properties of macrocyclic structures are critical for their activities. researchgate.net The calculations can also predict spectroscopic properties, such as NMR chemical shifts and coupling constants. ifj.edu.pl By comparing these theoretical predictions with experimental data, researchers can validate the computed conformations and gain a more reliable picture of the molecule's structure in solution. ifj.edu.pl

epa.gov| Property | Predicted Average Value | Unit |

|---|---|---|

| Polarizability | 19.7 | ų |

| Molar Refractivity | 49.6 | |

| Molar Volume | 188 | |

| Surface Tension | 33.4 | |

| Density | 1.08 | g/cm³ |

| Index of Refraction | 1.44 | |

| LogKow (Octanol-Water Partition Coefficient) | 1.21 |

Molecular Dynamics and Simulation Approaches for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying static structures, molecular dynamics (MD) simulations provide a window into the dynamic behavior of this compound. MD simulations model the movements of atoms in the molecule over time, offering a detailed view of its conformational flexibility.

For analogous 12-membered ring systems like cyclododecane, MD simulations have proven to be a reliable tool for comprehensive conformational analysis. nih.gov By simulating the molecule at elevated temperatures (e.g., 1000 K), the system can overcome rotational energy barriers, allowing it to sample a wide array of different conformations. nih.gov This process can identify dozens of distinct conformations, which can then be compared with results from other computational methods. nih.gov The distribution of the sampled conformations can be correlated with the Boltzmann distribution derived from their calculated energies, providing a quantitative measure of their relative populations at equilibrium. nih.gov These simulations are vital for understanding how the molecule behaves in a solution, how it interacts with other molecules, and how its shape fluctuates, which can influence its chemical reactivity and physical properties.

Theoretical Predictions of Reactivity and Interaction Mechanisms with Other Species

Theoretical chemistry is instrumental in predicting the reactivity of this compound. The molecule's chemical behavior is primarily dictated by the two ester (lactone) functional groups within its macrocyclic frame. smolecule.com The carbonyl carbons of these ester groups are electrophilic sites, making them prone to attack by nucleophiles. smolecule.com

A key theoretical concept governing lactone reactivity is the absence of the anomeric effect that stabilizes acyclic esters. imperial.ac.uk In acyclic esters, electron density from a non-carbonyl oxygen lone pair can be donated into the antibonding orbital (σ*) of the adjacent C-O bond, an interaction that is geometrically impossible in the enforced s-trans conformation of a lactone ring. imperial.ac.uk The lack of this stabilizing effect in lactones renders their carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack compared to their acyclic counterparts. imperial.ac.uk

Ecological and Biochemical Research Perspectives

Microbial Interactions and Quorum Sensing Modulation

Current scientific literature does not provide specific details regarding the direct involvement of 1,6-Dioxacyclododecane-7,12-dione in microbial interactions or the modulation of quorum sensing pathways. While research into microbial communication is extensive, the role of this particular compound has not been a focus of published studies.

Secretion by Pathogens (e.g., Pectobacterium carotovorum)

There is no direct evidence in the current body of scientific research to suggest that the plant pathogen Pectobacterium carotovorum, or other pathogens, secrete this compound as part of their biological processes. Investigations into the secretome of such pathogens have not identified this specific compound.

Role in Microbial Competition and Biofilm Formation

Similarly, the scientific literature does not currently contain information detailing a role for this compound in mediating microbial competition or influencing the formation of biofilms. The chemical signals and structural components involved in these complex microbial processes are areas of active research, but this compound has not been implicated in these functions.

Metabolomics and Biomarker Research

In the field of metabolomics, this compound is not widely recognized as a significant metabolite or biomarker for specific diseases based on available research.

Volatile Organic Compound (VOC) Analysis in Disease States

While the analysis of volatile organic compounds (VOCs) is a promising area for non-invasive disease diagnosis, there are no current studies that identify this compound as a specific VOC biomarker associated with any particular disease state.

Contribution to Food Flavor Profiles and Sensory Impact in Fermented Products

There is a lack of information in scientific and food chemistry literature to suggest that this compound contributes significantly to the flavor profiles of food or has a notable sensory impact on fermented products. Its presence and sensory properties in food matrices have not been a subject of investigation.

常见问题

Q. What are the established synthetic routes for 1,6-Dioxacyclododecane-7,12-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Cyclic diketones like this compound are typically synthesized via cyclization of linear precursors (e.g., diols or diacids) under acidic or enzymatic catalysis. Key variables include temperature (e.g., 140–160°C for melt-phase reactions), solvent polarity (aprotic solvents like THF improve cyclization efficiency), and catalyst choice (e.g., p-toluenesulfonic acid for acid-catalyzed routes).

- Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC (Rf ≈ 0.3–0.5) or GC-MS (retention time ~12–15 min). Validate purity via NMR (e.g., δ 2.5–3.0 ppm for cyclic protons) and HPLC (>95% purity threshold) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to controlled environments:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C (heating rate 10°C/min) to identify decomposition points.

- Humidity sensitivity : Store samples at 40°C/75% RH for 4 weeks, monitoring mass loss and degradation via FTIR (loss of carbonyl peaks at ~1700 cm⁻¹ indicates hydrolysis).

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation (particle size <10 µm).

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental contamination (aquatic toxicity LC50 <1 mg/L) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

Methodological Answer:

- Design a factorial experiment (2^k design) varying nucleophile strength (e.g., primary vs. tertiary amines), solvent polarity (DMF vs. dichloromethane), and temperature (25°C vs. 60°C). Use ANOVA to identify significant interactions.

- Employ in situ FTIR or Raman spectroscopy to monitor reaction intermediates (e.g., enolate formation at ~1600 cm⁻¹). Cross-validate with DFT calculations (B3LYP/6-31G*) to model transition states and reconcile experimental vs. theoretical reactivity trends .

Q. What theoretical frameworks guide the design of this compound-based drug delivery systems?

Methodological Answer:

- Apply the Flory-Huggins theory to predict polymer-drug compatibility (χ < 0.5 indicates miscibility). Use molecular dynamics simulations (GROMACS) to model host-guest interactions with hydrophobic drugs (e.g., paclitaxel).

- Validate release kinetics via zero-order (matrix systems) or Higuchi models (diffusion-controlled systems) using USP dissolution apparatus (pH 7.4 PBS, 37°C). Compare with in vivo pharmacokinetic data (AUC, Cmax) to refine theoretical assumptions .

Q. How can researchers address the ecological impact of this compound degradation byproducts?

Methodological Answer:

- Perform OECD 301F biodegradability testing : Measure BOD28/COD ratios (<0.1 indicates non-biodegradability). Identify toxic metabolites via LC-QTOF-MS (e.g., diketone fragments at m/z 85–100).

- Use QSAR models (ECOSAR v2.0) to predict acute/chronic toxicity of degradation products. Mitigation strategies include catalytic hydrogenation (Pd/C, H2) to reduce ketones to less toxic alcohols .

Methodological Frameworks

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Adopt a Taguchi orthogonal array to screen substituent effects (e.g., alkyl chain length, ester vs. amide groups) on bioactivity. Use L9(3^4) arrays to minimize experimental runs while maximizing variable coverage.

- Analyze SAR via Hansch linear free-energy relationships (logP, molar refractivity) or 3D-QSAR (CoMFA, R² > 0.9). Validate predictions with synthetic validation sets (≥20 derivatives) .

Q. How should researchers integrate computational and experimental data to predict the compound’s phase behavior?

Methodological Answer:

- Combine COSMO-RS simulations (solvent screening) with experimental SLE (solid-liquid equilibrium) measurements using DSC. Calibrate models with binary phase diagrams (e.g., eutectic points at X=0.3–0.5).

- For polymorph screening, use high-throughput crystallization (96-well plates) with 8 solvent classes. Characterize forms via PXRD (2θ = 5–40°) and compare with predicted CSP (crystal structure prediction) outcomes .

Validation and Peer Review Considerations

Q. What criteria ensure rigor in proposing novel applications of this compound?

Methodological Answer:

- Apply FINER criteria : Ensure feasibility (e.g., scalable synthesis), novelty (patent landscape analysis), and relevance (alignment with UN Sustainable Development Goals).

- Pre-submission validation: Share datasets via repositories (Zenodo) for independent reproducibility checks. Address peer review critiques using counterfactual analysis (e.g., "What if the reaction mechanism differs?") .

Q. How can conflicting interpretations of the compound’s spectroscopic data be resolved during peer review?

Methodological Answer:

- Submit raw NMR/FID files and crystal structures (CCDC deposition) for third-party validation. Use IUPAC guidelines for spectral interpretation (e.g., Karplus equation for J-coupling).

- For disputed assignments, perform isotopic labeling (e.g., ^13C-carbonyl) or 2D NMR (HSQC, HMBC) to unambiguously assign signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。